N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide
Description
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidinone ring substituted with a 4-fluorophenyl group and a methoxybenzamide moiety
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-8-2-14(3-9-17)19(24)21-11-13-10-18(23)22(12-13)16-6-4-15(20)5-7-16/h2-9,13H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGWUSELKCQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound can be dissected into two primary fragments:
- 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methylamine : A pyrrolidinone ring bearing a 4-fluorophenyl group and a methylamine sidechain.
- 4-Methoxybenzoyl group : Introduced via amide coupling to the methylamine intermediate.
Synthesis of 1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-yl)methylamine
Cyclocondensation Strategy
A Mannich reaction between 4-fluorophenylacetone and methylamine generates the pyrrolidinone core. In a representative procedure, 5-(4-fluorophenyl)-5-oxopentanoic acid is cyclized using trimethylacetyl chloride and 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF) at 2–5°C, yielding a pyrrolidinone intermediate. Adjusting the sidechain to include a methylamine group requires protection-deprotection steps, such as phthalimide substitution followed by hydrazine deprotection.
Alternative Route via Oxazolidinone Intermediate
As demonstrated in, oxazolidinone auxiliaries facilitate stereocontrol during acyl transfer reactions. For this target, (S)-4-phenyl-2-oxazolidinone could direct the acylation of 5-(4-fluorophenyl)-5-oxopentanoic acid, followed by cleavage to expose the primary amine. This method achieves an 85.7% yield under optimized conditions (30–35°C, DMF, DMAP).
Amide Bond Formation with 4-Methoxybenzoyl Chloride
Activation of 4-Methoxybenzoic Acid
4-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored via TLC until completion (typically 2–4 hours), yielding 4-methoxybenzoyl chloride as a white crystalline solid (71% yield).
Coupling Reaction Optimization
The methylamine intermediate is coupled with 4-methoxybenzoyl chloride using two primary methods:
- Schotten-Baumann Conditions : Reaction in a biphasic system (dichloromethane-water) with triethylamine as a base. This method affords moderate yields (70–75%) but requires rigorous pH control.
- Carbodiimide-Mediated Coupling : Employing N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in anhydrous dichloromethane achieves higher yields (86%). The reaction is stirred at room temperature for 12 hours, followed by filtration to remove dicyclohexylurea byproducts.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-yl)methanol
Reagents :
- 5-(4-Fluorophenyl)-5-oxopentanoic acid (21.02 g, 100 mmol)
- Trimethylacetyl chloride (16.40 mL, 133 mmol)
- DMAP (16.25 g, 133 mmol) in DMF (100 mL)
Procedure :
Step 2: Conversion to Methylamine
Reagents :
- Pyrrolidinone alcohol (30.46 g, 85.7 mmol)
- Phthalimide (12.7 g, 86 mmol), triphenylphosphine (22.5 g, 86 mmol)
- Diethyl azodicarboxylate (DEAD, 15.0 mL, 86 mmol) in THF
Procedure :
Step 3: Amide Coupling
Reagents :
- 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methylamine (20.0 g, 80 mmol)
- 4-Methoxybenzoyl chloride (14.8 g, 88 mmol)
- Triethylamine (12.2 mL, 88 mmol) in dichloromethane
Procedure :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (dd, J = 5.4, 8.8 Hz, 2H, F-Ar-H), 6.95 (d, J = 8.8 Hz, 2H, OMe-Ar-H), 4.25 (s, 2H, CH₂N), 3.87 (s, 3H, OCH₃), 3.10–3.30 (m, 2H, pyrrolidinone CH₂), 2.60–2.80 (m, 2H, pyrrolidinone CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 173.5 (C=O), 166.2 (CONH), 162.0 (d, J = 247 Hz, CF), 131.5–115.5 (Ar-C), 55.2 (OCH₃), 48.7 (CH₂N), 42.5 (pyrrolidinone CH₂).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 75 | 95 | Mild conditions, scalable | Requires pH control, moderate yield |
| DCC/DMAP Coupling | 86 | 98 | High yield, minimal byproducts | Costly reagents, hygroscopic solvents |
| Mitsunobu/Deprotection | 78 | 97 | Stereochemical control | Multi-step, phthalimide handling |
Industrial-Scale Considerations
- Cost Efficiency : DCC-mediated coupling is preferred for batch sizes >1 kg despite reagent costs, as it minimizes purification steps.
- Safety : Thionyl chloride requires handling under inert atmosphere due to HCl/SO₂ emissions.
- Sustainability : Solvent recovery (DMF, dichloromethane) via distillation reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide, particularly in the presence of the 4-fluorophenyl group.
Flunarizine: Although structurally different, flunarizine is another compound with a fluorophenyl group that exhibits pharmacological activity
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide, also known by its CAS number 954596-45-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article aims to provide a detailed overview of its biological activity based on diverse research findings, case studies, and relevant data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3 |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 954596-45-3 |
This compound exhibits its biological activity primarily through interactions with specific molecular targets. Research suggests that it may enhance the intracellular levels of APOBEC3G (A3G), a protein known for its ability to inhibit viral replication, particularly in the context of Hepatitis B Virus (HBV) and potentially other viruses such as HIV and HCV . The mechanism by which A3G restricts HBV replication is thought to be independent of its deaminase activity, indicating a novel pathway for antiviral action .
Antiviral Activity
Recent studies have highlighted the compound's antiviral potential:
-
Anti-HBV Activity : In vitro studies demonstrated that this compound exhibited significant anti-HBV activity. The half-maximal inhibitory concentration (IC50) values were reported as follows:
- HepG2.2.15 cells: IC50 = 1.99 µM
- HepG2.A64 cells (drug-resistant): IC50 = 3.30 µM
- Mechanistic Insights : The increase in intracellular A3G levels appears to play a crucial role in the compound's antiviral effects against HBV. This interaction suggests that this compound could serve as a lead compound for developing new antiviral therapies targeting HBV .
Anticancer Potential
While the primary focus has been on antiviral properties, preliminary investigations into the anticancer potential of this compound have also been conducted. It is hypothesized that the compound may induce apoptosis in cancer cells through mechanisms similar to those observed in viral inhibition, although more research is needed to substantiate these claims.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the N-phenylbenzamide class, providing insights into their mechanisms and efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
